

# Application Notes and Protocols for the Analytical Detection of 2R,4R-Sacubitril

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## Compound of Interest

Compound Name: 2R,4R-Sacubitril

Cat. No.: B15602318

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These application notes provide detailed methodologies for the quantitative analysis of **2R,4R-Sacubitril**, the active diastereomer of Sacubitril, in the presence of its stereoisomers and other impurities. The protocols are intended for researchers, scientists, and drug development professionals.

## Overview of Analytical Techniques

The accurate quantification of **2R,4R-Sacubitril** is critical for ensuring the quality, efficacy, and safety of pharmaceutical formulations. Due to the presence of multiple chiral centers in the Sacubitril molecule, stereoisomeric impurities can arise during the synthesis process. Therefore, stereoselective analytical methods are essential. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), particularly with chiral stationary phases, are the most common techniques employed for this purpose. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers enhanced sensitivity and selectivity, especially for bioanalytical applications.

## Quantitative Data Summary

The following tables summarize the performance of various validated analytical methods for the determination of Sacubitril and its stereoisomers.

Table 1: HPLC Methods for Chiral Separation of Sacubitril Stereoisomers

Parameter	Method 1[1][2]	Method 2[3]
Column	Chiralcel OJ-RH (150 x 4.6 mm, 5 µm)	Chiralcel OJ-H (250 mm x 4.6 mm, 5 µm)
Mobile Phase	A: 1 ml TFA in 1000 ml Water; B: 1 ml TFA in 950:50 (v/v) ACN:MeOH	A: n-hexane with 0.1% TFA; B: ethanol:isopropanol:TFA (80:20:0.1, v/v/v)
Flow Rate	0.8 ml/min	1.0 mL/min
Detection	UV at 254 nm	UV at 254 nm
Linearity (r <sup>2</sup> )	≥0.999	≥ 0.998
LOD	0.030-0.048 µg/ml	0.06 µg/mL
LOQ	0.100-0.160 µg/ml	0.2 µg/mL
Accuracy (% Recovery)	93 - 105%	98.3–99.5%
Precision (%RSD)	< 5.2%	≤ 1.82%

Table 2: UHPLC and LC-MS/MS Methods

Parameter	UHPLC Method[4][5]	LC-MS/MS Method[6][7]
Column	Accucore XL C8 (100 × 4.6 mm, 3 µm)	Ultimate® XB-C18 (2.1 × 50 mm, 3.5 µm)
Mobile Phase	A: THF and 0.1% perchloric acid in water (8:92, %v/v); B: THF:water:ACN (5:15:80, %v/v/v)	A: 5 mM ammonium acetate and 0.1% formic acid in water; B: Acetonitrile
Flow Rate	0.6 ml/minute	Not Specified (Gradient Elution)
Detection	Photo Diode Array (PDA) Detector (200–400 nm)	Triple Quad™ 4000 mass spectrometer (ESI+)
Linearity Range	Not Specified	2.00-4000 ng/mL
LOD	S/N ratio of 3:1	Not Specified
LOQ	S/N ratio of 10:1	2.00 ng/mL (Lower limit of linearity)
Accuracy (% Recovery)	98.7 to 101.0%	Within acceptable limits
Precision (%RSD)	Not Specified	Within acceptable limits

## Experimental Protocols

### Protocol 1: Chiral HPLC-UV Method for Separation of Sacubitril Stereoisomers

This protocol is adapted from a validated stability-indicating HPLC method.[1]

Objective: To separate and quantify **2R,4R-Sacubitril** from its stereoisomers and degradation products.

Materials:

- Chiralcel OJ-RH column (150 x 4.6 mm, 5 µm)

- HPLC system with UV detector
- Trifluoroacetic acid (TFA)
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Milli-Q water
- Sacubitril reference standards (including **2R,4R-Sacubitril** and other stereoisomers)
- Volumetric flasks and pipettes

#### Chromatographic Conditions:

- Column Temperature: 45°C
- Flow Rate: 0.8 ml/min
- Detection Wavelength: 254 nm
- Mobile Phase A: 1 ml of TFA in 1000 ml of Milli-Q water.
- Mobile Phase B: 1 ml of TFA in a mixture of acetonitrile and methanol (950:50 v/v).
- Gradient Program:

Time (min)	% Mobile Phase B
0.01	25
10.0	25
25.0	38
37.0	45
39.0	25

| 45.0 | 25 |

#### Procedure:

- **Standard Solution Preparation:** Accurately weigh and dissolve the reference standards of **2R,4R-Sacubitril** and its stereoisomers in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to prepare stock solutions. Prepare a series of calibration standards by diluting the stock solutions to the desired concentrations.
- **Sample Preparation:** Accurately weigh the sample (e.g., bulk drug or formulation) and dissolve it in the diluent to achieve a known concentration. Sonicate if necessary to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injection.
- **Chromatographic Analysis:** Equilibrate the column with the initial mobile phase composition for at least 30 minutes. Inject the standard and sample solutions into the HPLC system.
- **Data Analysis:** Identify the peaks based on the retention times of the reference standards. Quantify the amount of **2R,4R-Sacubitril** and its stereoisomers in the sample by constructing a calibration curve from the peak areas of the standard solutions.

## Protocol 2: LC-MS/MS Method for Quantification of Sacubitril in Human Plasma

This protocol is based on a validated method for the simultaneous determination of Sacubitril, its active metabolite LBQ657, and Valsartan in human plasma.<sup>[6][7]</sup>

**Objective:** To quantify Sacubitril in human plasma samples with high sensitivity and selectivity.

#### Materials:

- LC-MS/MS system (e.g., Triple Quad™ 4000) with an electrospray ionization (ESI) source
- Ultimate® XB-C18 column (2.1 × 50 mm, 3.5 µm)
- Acetonitrile, LC-MS grade
- Formic acid, LC-MS grade

- Ammonium acetate, LC-MS grade
- Milli-Q water
- Sacubitril reference standard
- Internal standard (IS), e.g., Sacubitril-d4
- Human plasma

#### Chromatographic and Mass Spectrometric Conditions:

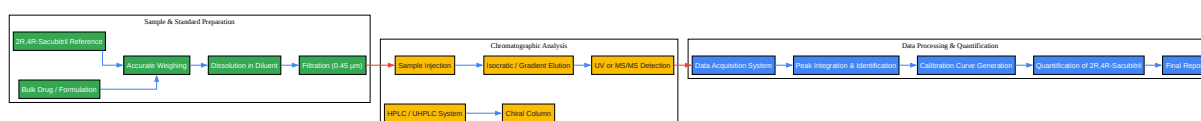
- Mobile Phase A: 5 mM ammonium acetate and 0.1% formic acid in water.
- Mobile Phase B: Acetonitrile.
- Elution: Gradient elution (specific gradient profile to be optimized based on the system).
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for Sacubitril and the internal standard need to be determined.

#### Procedure:

- Sample Pre-treatment (Protein Precipitation):
  - To 50.0  $\mu$ L of plasma sample in a microcentrifuge tube, add 25.0  $\mu$ L of the internal standard working solution.
  - Add 300  $\mu$ L of acetonitrile to precipitate the plasma proteins.
  - Vortex the mixture for 10 minutes.
  - Centrifuge at 2,500 g for 10 minutes.<sup>[7]</sup>
- Extraction:
  - Transfer 100  $\mu$ L of the supernatant to a clean 96-well plate.

- Add 100  $\mu\text{L}$  of acetonitrile-water (1:1, v/v).[7]
- Vortex the plate for 5 minutes.
- LC-MS/MS Analysis: Inject an appropriate volume (e.g., 3.00  $\mu\text{L}$ ) of the final mixture into the LC-MS/MS system.[7]
- Data Analysis: Quantify Sacubitril concentration in the plasma samples by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve prepared in blank plasma.

## Visualizations



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Caption: General workflow for the analytical detection of **2R,4R-Sacubitril**.

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